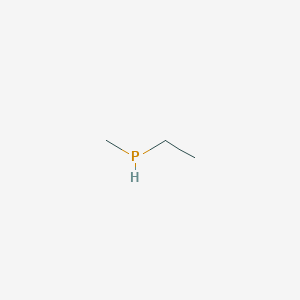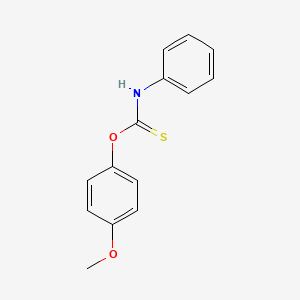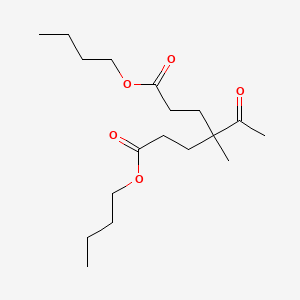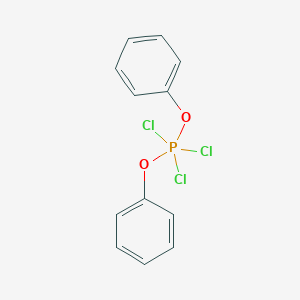
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane is a chiral epoxide compound characterized by the presence of two methoxy-substituted phenyl groups attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-bis(4-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of trans-stilbene derivatives using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in the presence of a chiral catalyst to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound can be achieved through the use of biocatalysts. For example, the lipase from Serratia marcescens has been employed in an emulsion bioreactor to produce optically pure this compound from racemic mixtures . This method offers high yields and enantiomeric excess, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate in enzymatic studies to understand the mechanisms of epoxide hydrolases.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-bis(4-methoxyphenyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the electrophilic nature of the oxirane ring, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester: Another chiral epoxide with similar applications in pharmaceutical synthesis.
(2S,3R)-2,3-bis(4-methoxyphenyl)oxirane: The enantiomer of (2R,3S)-2,3-bis(4-methoxyphenyl)oxirane, with different stereochemistry and potentially different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C16H16O3/c1-17-13-7-3-11(4-8-13)15-16(19-15)12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3/t15-,16+ |
InChI Key |
ZVJKSXSEVFDVKE-IYBDPMFKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


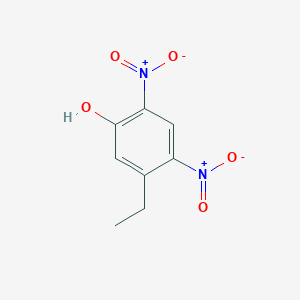
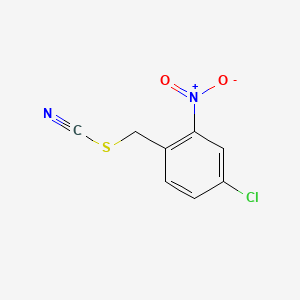
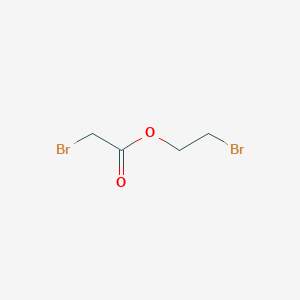
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
